![molecular formula C24H20Cl2N4O2 B2809439 1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1048916-20-6](/img/structure/B2809439.png)

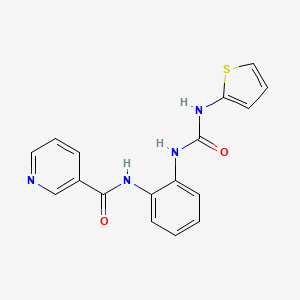

1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzodiazepine derivative, which is a class of psychoactive drugs used to treat a range of conditions, including anxiety, insomnia, and seizures . Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Molecular Structure Analysis

Benzodiazepines have a core structure consisting of a benzene ring fused to a diazepine ring . The specific compound you mentioned likely has additional functional groups attached to this core structure, but without more information, it’s difficult to provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzodiazepines, these properties can vary widely. Some are soluble in water while others are not .Scientific Research Applications

Crystal Forms and Bioavailability Improvements

- Crystal Forms and Dissolution Improvements : Polymorphs of a closely related compound, YM022, were studied for their crystalline forms and how these affect dissolution and bioavailability. The research found that different crystalline and amorphous forms of the compound can significantly affect its solubility and, by extension, its bioavailability when used in therapeutic applications. Specifically, solid dispersion and wet grinding methods were employed to enhance the solubility of these compounds, leading to improved bioavailability in vivo absorption studies in dogs (Yano et al., 1996).

Antagonistic Effects on Receptors

- Gastrin/CCK-B Receptor Antagonism : Another study focused on a compound, YF476, demonstrating potent dose-dependent antagonistic effects on gastrin/CCK-B receptors in vitro and in vivo. This compound showed excellent oral bioavailability and is under investigation for the treatment of gastro-oesophageal reflux disease (GORD) (Semple et al., 1997).

Radiolabeled Antagonists for Receptor Targeting

- Development of Radioiodinated Antagonists : Research into radioiodinated 1,4-benzodiazepines has provided insights into their use as selective antagonists for cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These developments could potentially offer novel approaches for in vivo tumor targeting and receptor imaging, showcasing the versatility of these compounds in medical research and diagnostic applications (Akgün et al., 2009).

Pharmacological Profile and Therapeutic Potential

- Pharmacological Profile of YM022 : A potent and selective gastrin/CCK-B receptor antagonist, YM022, has been shown to exhibit high selectivity and potency in blocking gastrin/CCK-B receptors, comparing favorably to other compounds in its class. Such research underscores the therapeutic potential of these compounds in treating conditions mediated by these receptors (Nishida et al., 1994).

Solid Dispersion for Enhanced Absorption

- Solid Dispersion and Colloidal Particle Formation : Studies on solid dispersions of YM022 highlight the technological approaches to enhance the bioavailability of poorly water-soluble compounds. The formation of stable colloidal particles from solid dispersions has been investigated, demonstrating improved absorption upon oral administration to rats. This research points to the importance of pharmaceutical formulation techniques in maximizing the therapeutic efficacy of these compounds (Yano et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-17(20)21(16-7-3-2-4-8-16)28-22(23(30)31)29-24(32)27-14-15-11-12-18(25)19(26)13-15/h2-13,22H,14H2,1H3,(H2,27,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJIOFIHESATAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)

![ethyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809359.png)

![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)

![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)

![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)

![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)

![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)

![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)